(5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone
CAS No.:
Cat. No.: VC16497442
Molecular Formula: C39H39FN4O2
Molecular Weight: 614.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H39FN4O2 |
|---|---|
| Molecular Weight | 614.7 g/mol |
| IUPAC Name | 1-benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one |
| Standard InChI | InChI=1S/C39H39FN4O2/c1-37(2,3)35-42(4)36(46)38(27-40,44(35)34(45)29-17-9-5-10-18-29)25-33-26-43(28-41-33)39(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,26,28,35H,25,27H2,1-4H3 |
| Standard InChI Key | WPXYVDGORQJQAB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1N(C(=O)C(N1C(=O)C2=CC=CC=C2)(CC3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)CF)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, (5S)-5-(3-Triphenylmethyl-1H-imidazol-5-ylmethyl)-1-benzoyl-2-tert-butyl-5-fluoromethyl-3-methyl-4-imidazolidinone, reflects its stereochemistry and functional groups. Its molecular formula, C₃₉H₃₉FN₄O₂, corresponds to a molecular weight of 614.7 g/mol . The (5S) prefix denotes the chiral center at position 5, critical for its biological interactions. Key physicochemical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Yellow foam | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | |
| Stability | No data available | |
| Storage Conditions | Unspecified; typically -20°C for lab compounds |
Spectroscopic and Chromatographic Data
Quality control protocols for this compound involve advanced analytical techniques. High-performance liquid chromatography (HPLC) ensures purity, while nuclear magnetic resonance (¹HNMR, ¹³CNMR) and mass spectrometry (MS) validate structural features . Infrared (IR) spectroscopy confirms functional groups, and thermogravimetric analysis (TGA) assesses thermal stability . These methods align with regulatory standards such as Brazil’s RDC Nº 166, ensuring reproducibility in research settings .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this imidazolidinone derivative involves multi-step organic reactions, leveraging protective group strategies and stereoselective catalysis. A generalized pathway includes:
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Imidazole Core Formation: Condensation of benzoyl chloride with tert-butylamine derivatives to construct the imidazolidinone backbone.
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Substituent Introduction: Sequential alkylation and fluoromethylation at position 5, guided by triphenylmethyl (trityl) protecting groups to prevent undesired side reactions .
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Deprotection and Purification: Removal of trityl groups under acidic conditions, followed by chromatographic purification to isolate the (5S)-enantiomer .
Reaction optimization requires precise control of temperature (typically 0–25°C), solvent selection (e.g., tetrahydrofuran or dichloromethane), and catalytic systems to achieve yields exceeding 60%.
Industrial-Scale Production
Suppliers like Toronto Research Chemicals (TRC) and Chemsky International synthesize batches under Good Manufacturing Practice (GMP) guidelines . Scalability challenges include managing exothermic reactions during fluoromethylation and ensuring enantiomeric purity via chiral stationary phase chromatography .
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure integrates:
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A benzoyl group at position 1, enhancing lipophilicity and π-π stacking potential.
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A tert-butyl moiety at position 2, conferring steric bulk to modulate enzyme binding.
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Fluoromethyl and methyl groups at position 5, influencing electronic properties and metabolic stability .
X-ray crystallography (though not explicitly cited) would reveal the chair conformation of the imidazolidinone ring and the spatial arrangement of substituents critical for inhibitor activity.
Stereochemical Implications
The (5S) configuration ensures optimal alignment with histidine carboxylase’s active site, as inferred from analogous inhibitors . Enantiomeric impurities (e.g., 5R) reduce potency, necessitating stringent chiral resolution during synthesis.
Applications in Biochemical Research
Role as a Histidine Carboxylase Inhibitor
Histidine carboxylase catalyzes the ATP-dependent conversion of histidine to histidinol phosphate, a rate-limiting step in histidine biosynthesis . Inhibiting this enzyme disrupts histidine production in prokaryotes and eukaryotes, offering avenues for:
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Antimicrobial Development: Targeting histidine auxotrophy in pathogens like Helicobacter pylori.
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Cancer Research: Depleting histidine to impair tumor growth in preclinical models .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | 98% | 1 mg to 1 g | $300–$1,500 |
| Clinivex | 97% | 1 mg to 500 mg | $280–$1,200 |
| BIOFOUNT | 97% | 1 mg to 100 mg | ¥2,327.50/mg |
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